E-5324

Vue d'ensemble

Description

E-5324 est un puissant inhibiteur de l'acyl-coenzyme A : cholestérol acyltransférase, une enzyme impliquée dans l'estérification du cholestérol. Ce composé a montré un potentiel significatif dans la réduction des taux de cholestérol et a été étudié pour ses effets sur l'athérosclérose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de E-5324 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse détaillée est propriétaire, mais elle implique généralement l'utilisation de solvants organiques, de catalyseurs et de températures et de temps de réaction spécifiques pour obtenir le produit souhaité .

Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement la mise à l'échelle du processus de synthèse en laboratoire, l'optimisation des conditions de réaction pour obtenir des rendements plus élevés et la garantie de la pureté du produit final. Cela peut inclure l'utilisation de réacteurs à grande échelle, de systèmes à flux continu et de techniques de purification avancées .

Analyse Des Réactions Chimiques

Types de réactions : E-5324 subit principalement des réactions d'inhibition avec l'acyl-coenzyme A : cholestérol acyltransférase. Il n'affecte pas de manière significative la synthèse des triglycérides ni d'autres enzymes apparentées telles que la lécithine : cholestérol acyltransférase .

Réactifs et conditions courants : L'inhibition de l'acyl-coenzyme A : cholestérol acyltransférase par this compound dépend de la concentration, une inhibition efficace étant observée à des concentrations nanomolaires. Les réactifs courants utilisés dans ces études comprennent des substrats radiomarqués pour suivre l'incorporation des esters de cholestérol .

Principaux produits formés : Le produit principal de la réaction impliquant this compound est l'inhibition de la formation d'esters de cholestérol, conduisant à une réduction des taux de cholestérol dans les cellules et les tissus .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, en particulier l'athérosclérose. Il s'est avéré prometteur pour réduire les taux de cholestérol et prévenir l'accumulation d'esters de cholestérol dans les macrophages, qui sont des facteurs clés dans le développement de plaques athéroscléreuses . De plus, this compound a été utilisé dans la recherche pour comprendre le rôle de l'acyl-coenzyme A : cholestérol acyltransférase dans le métabolisme des lipides et son potentiel en tant que cible pour le développement de médicaments .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de l'acyl-coenzyme A : cholestérol acyltransférase, empêchant ainsi l'estérification du cholestérol. Cela conduit à une réduction de la formation d'esters de cholestérol, qui sont stockés dans des gouttelettes lipidiques à l'intérieur des cellules. En réduisant la formation d'esters de cholestérol, this compound contribue à abaisser les taux de cholestérol globaux et à prévenir le développement de plaques athéroscléreuses .

Applications De Recherche Scientifique

A. Atherosclerosis Studies

A series of studies have demonstrated the efficacy of E-5324 in reducing atherosclerotic lesions in animal models:

- Study on Watanabe Heritable Hyperlipidemic Rabbits : In a controlled study involving WHHL rabbits, this compound was administered at varying doses (0.02% and 0.1%) over 16 weeks. While it did not significantly lower plasma cholesterol levels, it effectively reduced atherosclerotic plaque formation by approximately 34% in the aortic arch and 41% in the thoracic aorta at the higher dose (P < 0.05) . Additionally, cholesterol content in these areas decreased by about 59% and 62%, respectively .

- Inhibition of Cholesterol Esterification : Another study highlighted that this compound significantly inhibited cholesterol esterification in both macrophages and vascular smooth muscle cells. In macrophages exposed to acetylated low-density lipoprotein, CE mass was reduced by 97%, demonstrating its potential for reversing foam cell formation associated with atherosclerosis .

B. Comparative Studies with Other ACAT Inhibitors

This compound has been compared with other ACAT inhibitors such as probucol. While probucol showed some reduction in plasma cholesterol levels, this compound's primary action was observed in reducing arterial wall cholesterol accumulation rather than systemic cholesterol levels . This specificity may offer advantages in targeting localized arterial lesions without systemic side effects.

A. Clinical Implications for Cardiovascular Health

The ability of this compound to inhibit ACAT suggests it could be beneficial not only for preventing atherosclerosis but also for managing existing cardiovascular conditions characterized by lipid accumulation. Future clinical trials are necessary to explore its safety and efficacy in human subjects.

B. Potential for Combination Therapies

Given its mechanism of action, this compound may be effectively combined with other lipid-lowering therapies to enhance overall cardiovascular protection. Research into synergistic effects with statins or other cholesterol-modulating agents could provide insights into comprehensive treatment strategies.

Summary Table of Key Findings

Mécanisme D'action

E-5324 exerts its effects by inhibiting the activity of acyl-coenzyme A:cholesterol acyltransferase, thereby preventing the esterification of cholesterol. This leads to a reduction in the formation of cholesterol esters, which are stored in lipid droplets within cells. By reducing cholesterol ester formation, this compound helps to lower overall cholesterol levels and prevent the development of atherosclerotic plaques .

Comparaison Avec Des Composés Similaires

E-5324 est unique en raison de sa forte puissance et de sa spécificité pour l'acyl-coenzyme A : cholestérol acyltransférase. Des composés similaires incluent d'autres inhibiteurs de l'acyl-coenzyme A : cholestérol acyltransférase tels que CI-976 et NTE-122, qui inhibent également l'estérification du cholestérol mais peuvent avoir des puissances et des spécificités différentes . This compound se distingue par son efficacité à des concentrations nanomolaires et ses effets minimes sur d'autres enzymes apparentées .

Liste des composés similaires :- CI-976

- NTE-122

- 58-035

Activité Biologique

E-5324 is a novel compound recognized primarily for its role as an acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor. This compound has garnered attention due to its potential implications in cholesterol metabolism and related therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound functions by inhibiting the ACAT enzyme, which is crucial for cholesterol esterification in various tissues, particularly the intestine and liver. The inhibition of ACAT leads to altered cholesterol metabolism, potentially lowering cholesterol levels in the bloodstream and reducing the risk of atherosclerosis.

Key Findings on this compound's Activity

- Inhibition Potency :

- Selectivity :

- Kinetic Studies :

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound, highlighting its potential benefits and mechanisms:

Cytotoxicity Assessments

Cytotoxicity evaluations are critical for understanding the safety profile of this compound. Preliminary studies indicate that at therapeutic concentrations, this compound does not exhibit significant cytotoxic effects on normal cell lines, thus supporting its potential as a safe therapeutic agent.

Comparative Analysis with Other ACAT Inhibitors

To contextualize the efficacy of this compound, it is beneficial to compare it with other known ACAT inhibitors:

| Compound | IC50 (nM) | Effect on Triglycerides | Notes |

|---|---|---|---|

| This compound | 44 - 190 | None up to 10 μM | Selective ACAT inhibition |

| Compound X | 100 - 300 | Significant effect | Broader metabolic impact |

| Compound Y | 50 - 150 | Minimal | Similar selectivity |

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for validating E-5324’s ACAT inhibition efficacy in vitro and in vivo?

- Methodological Answer : In vitro validation typically employs ACAT enzyme assays using isolated microsomes or cell lines (e.g., macrophage-derived foam cells) to measure IC50 values (44–190 nM for this compound) . For in vivo studies, atherosclerosis-prone animal models (e.g., ApoE-deficient mice) are used to quantify reductions in aortic cholesteryl ester content (e.g., 60% reduction in aortic arch with 0.1% this compound diet) and ACAT activity (35–44% inhibition) . Dose-response curves should be constructed to confirm specificity, as this compound shows no significant off-target effects on triglyceride synthesis or LCAT activity below 10 µM .

Q. How should researchers design dose regimens for this compound to balance efficacy and toxicity in preclinical studies?

- Methodological Answer : Dose optimization requires pharmacokinetic profiling to assess bioavailability and tissue distribution. For example, in murine studies, 0.1% dietary this compound achieves significant plaque reduction without altering serum cholesterol AUC (105,231±4,348 mg×day/dL vs. 104,985±4,411 in controls) . Toxicity screens should monitor hepatic and renal biomarkers, as ACAT inhibitors may disrupt lipid metabolism in these organs.

Advanced Research Questions

Q. How can contradictory data on this compound’s systemic cholesterol modulation be resolved?

- Example Contradiction : While this compound reduces aortic cholesteryl esters by 60%, serum cholesterol AUC remains unchanged across doses .

- Analytical Framework :

Compartmental Analysis : Distinguish between localized (vascular) and systemic effects. Use isotope-labeled cholesterol tracers to track tissue-specific esterification .

Mechanistic Overlap : Investigate compensatory pathways (e.g., LCAT or CETP activity) that may offset systemic cholesterol changes.

Statistical Power : Ensure sample sizes (e.g., n=8–12 per group) and longitudinal designs capture dynamic lipid shifts .

Q. What methodological safeguards are critical when interpreting this compound’s anti-inflammatory effects in vascular tissues?

- Answer : Inflammation metrics (e.g., aortic surface involvement) must be corroborated with histopathology (e.g., macrophage infiltration staining) and cytokine profiling (e.g., IL-6, TNF-α). The 34–54% reduction in aortic inflammation with 0.1% this compound could conflate ACAT-dependent and -independent mechanisms. Use genetic knockouts (e.g., ACAT1-/- models) or add-back experiments to isolate this compound’s target effects.

Q. How can researchers optimize protocols for measuring ACAT activity in heterogeneous tissue samples?

- Methodological Steps :

- Tissue Homogenization : Standardize microsome isolation protocols to minimize enzymatic degradation.

- Substrate Specificity : Use radiolabeled [³H]-oleate and [¹⁴C]-cholesterol to quantify cholesterol esterification rates .

- Normalization : Express activity relative to protein content or tissue weight to account for sample variability.

Q. Data Interpretation and Integration

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in small-sample preclinical studies?

- Answer : Non-parametric tests (e.g., Kruskal-Wallis) are robust for non-normal distributions common in small datasets. For dose-response relationships, use mixed-effects models to account for intra-animal variability. Report effect sizes (e.g., Cohen’s d for 59% total cholesterol reduction ) to contextualize biological significance beyond p-values.

Q. How should researchers reconcile in vitro IC50 values (44–190 nM) with in vivo efficacy thresholds?

- Analytical Strategy : Calculate free drug concentrations in target tissues via mass spectrometry. Adjust for plasma protein binding and tissue penetration barriers. For example, 0.1% dietary this compound may yield micromolar tissue concentrations, exceeding in vitro IC50 values but requiring validation via ex vivo ACAT activity assays .

Q. Cross-Disciplinary and Translational Considerations

Q. What synergies exist between this compound and other lipid-modifying agents (e.g., statins, PCSK9 inhibitors) in combinatorial therapy research?

- Experimental Design : Use factorial ANOVA to test additive/synergistic effects. For instance, co-administer this compound with statins to determine if dual ACAT/HMG-CoA reductase inhibition enhances plaque stabilization. Monitor hepatic LDL receptor expression to avoid lipid-lowering toxicity .

Q. How can computational modeling enhance the predictive validity of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Propriétés

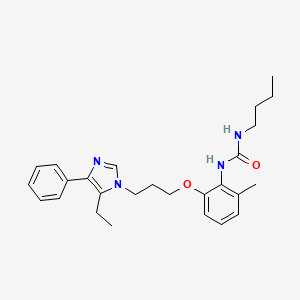

IUPAC Name |

1-butyl-3-[2-[3-(5-ethyl-4-phenylimidazol-1-yl)propoxy]-6-methylphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O2/c1-4-6-16-27-26(31)29-24-20(3)12-10-15-23(24)32-18-11-17-30-19-28-25(22(30)5-2)21-13-8-7-9-14-21/h7-10,12-15,19H,4-6,11,16-18H2,1-3H3,(H2,27,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZTZGNLFLQHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=C(C=CC=C1OCCCN2C=NC(=C2CC)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161824 | |

| Record name | E 5324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141799-76-0 | |

| Record name | E 5324 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141799760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E 5324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.